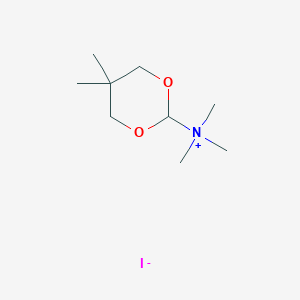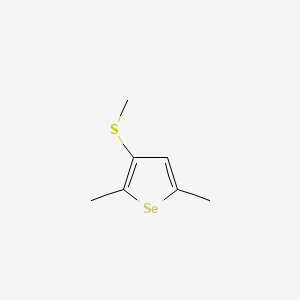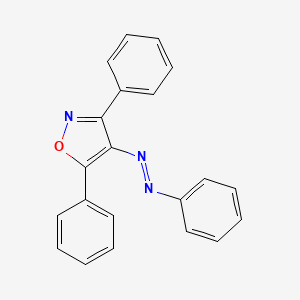
Isoxazole, 3,5-diphenyl-4-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 3,5-diphenyl-4-(phenylazo)- is a heterocyclic compound that features an isoxazole ring substituted with phenyl and phenylazo groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Isoxazole, 3,5-diphenyl-4-(phenylazo)-, can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides to alkynes, forming the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and can be performed under mild conditions .
Another method involves the reaction of α,β-acetylenic oximes with gold (III) chloride, leading to the formation of substituted isoxazoles . This process is efficient and provides good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are particularly advantageous. For example, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles in a single step .
化学反応の分析
Types of Reactions
Isoxazole, 3,5-diphenyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: Substitution reactions can occur at the phenyl or phenylazo groups, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the azo group can produce aniline derivatives .
科学的研究の応用
Isoxazole, 3,5-diphenyl-4-(phenylazo)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Isoxazole derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents.
作用機序
The mechanism of action of Isoxazole, 3,5-diphenyl-4-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
Isoxazole, 3,5-diphenyl-4-(phenylazo)- can be compared to other isoxazole derivatives, such as:
3,5-Diphenylisoxazole: Lacks the phenylazo group, resulting in different chemical properties and applications.
4-Phenylazo-3,5-dimethylisoxazole: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both phenyl and phenylazo groups in Isoxazole, 3,5-diphenyl-4-(phenylazo)- imparts unique chemical and biological properties.
特性
CAS番号 |
63296-54-8 |
|---|---|
分子式 |
C21H15N3O |
分子量 |
325.4 g/mol |
IUPAC名 |
(3,5-diphenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(23-22-18-14-8-3-9-15-18)21(25-24-19)17-12-6-2-7-13-17/h1-15H |
InChIキー |
GYGIUKUOUWVNJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



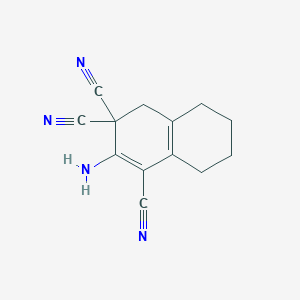
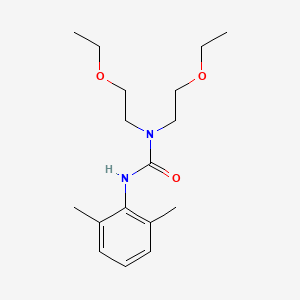
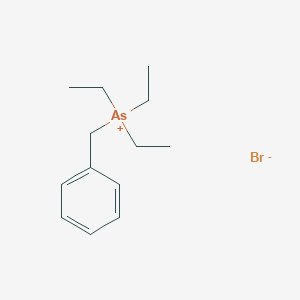
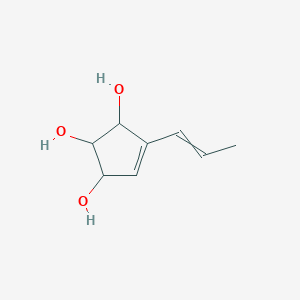
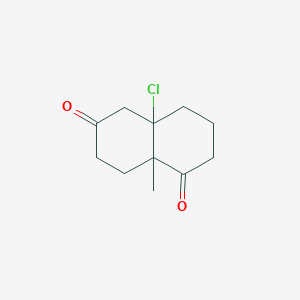
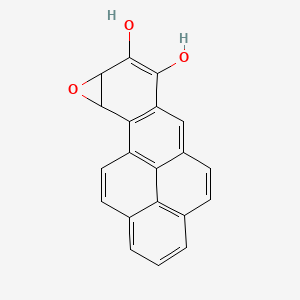
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
